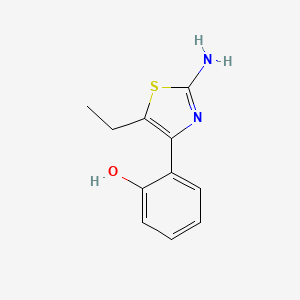![molecular formula C18H24N2O2 B6632991 N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as an analgesic drug. ABT-594 belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties in animal models.
Mécanisme D'action
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide acts as an agonist at nicotinic acetylcholine receptors, which are found throughout the nervous system. The activation of these receptors leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has been shown to produce potent analgesic effects in animal models, with a mechanism of action that is distinct from other analgesic drugs. N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been shown to produce a range of other effects, including the release of several neurotransmitters and the modulation of ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide for lab experiments is its potent analgesic effects, which make it a useful tool for studying pain perception. However, N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been shown to produce a range of other effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the study of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide. One area of interest is the development of more selective nicotinic acetylcholine receptor agonists, which may have fewer side effects than N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide. Another area of interest is the development of new analgesic drugs that target different mechanisms of pain perception, which may be more effective than N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide for certain types of pain. Finally, the study of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide may continue to provide insights into the complex mechanisms of pain perception and the regulation of neurotransmitter release in the nervous system.
Méthodes De Synthèse
The synthesis of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide involves several steps, including the preparation of the starting materials and the coupling of the two key components. The starting materials are 4-methylpiperidine and cyclobutanecarboxylic acid, which are reacted to form the corresponding amide. This amide is then coupled with a phenyl carbamate to form N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide.
Applications De Recherche Scientifique
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has been extensively studied for its potential as an analgesic drug, particularly for the treatment of chronic pain. Animal studies have shown that N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has potent analgesic effects, with a mechanism of action that is distinct from other analgesic drugs. N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been studied for its potential as a treatment for nicotine addiction, due to its activity at nicotinic acetylcholine receptors.
Propriétés
IUPAC Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-9-11-20(12-10-13)18(22)15-7-2-3-8-16(15)19-17(21)14-5-4-6-14/h2-3,7-8,13-14H,4-6,9-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZFXHMSWZWYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)


![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)

![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)

![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)

![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)

![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)